N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and an oxadiazole ring, which is further substituted with a dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,5-dimethylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.
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Attachment of the Pyrazine Ring: : The pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂). This acid chloride is then reacted with the previously synthesized oxadiazole derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives of the dimethylphenyl group.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amine or alcohol derivatives.
Substitution: Various substituted pyrazine or oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Derivatives of pyrazine and oxadiazole are known for their antimicrobial, anticancer, and anti-inflammatory activities. This compound could serve as a lead molecule in the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-5-[(3-phenylpropyl)amino]pyrazine-2-carboxamide
- 5-Chloro-N-phenylpyrazine-2-carboxamide
- 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is unique due to the presence of both the oxadiazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-3-4-10(2)11(7-9)14-19-20-15(22-14)18-13(21)12-8-16-5-6-17-12/h3-8H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTJYHMKJAIAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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